![molecular formula C21H17ClN2O4 B2729177 Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate CAS No. 865660-46-4](/img/structure/B2729177.png)
Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate” is a chemical compound with the molecular formula C21H17ClN2O4 . It is also known by its CAS number: 865660-46-4 .
Physical And Chemical Properties Analysis
This compound has a molar mass of 396.82 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
Hemoglobin Oxygen Affinity Modulation
Studies have shown that certain compounds structurally related to "Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate" can act as allosteric effectors of hemoglobin. These compounds have the ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas that benefit from modulated oxygen delivery, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Corrosion Inhibition
Amine derivative compounds, which share functional groups with the chemical of interest, have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These studies reveal the potential of such compounds in protecting industrial materials from corrosion, highlighting their significance in materials science and engineering (Boughoues et al., 2020).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds bearing structural or functional similarity to "this compound" has provided insights into their chemical properties and potential applications. These compounds have been explored for their roles in creating novel materials, demonstrating the versatility of such chemical structures in synthetic chemistry (Gabriele et al., 2006).
Biological Interactions and DNA Adduct Formation
The interaction of structurally related compounds with DNA has been a subject of toxicological and pharmacological studies. For example, the formation of DNA adducts by 4,4'-methylenebis(2-chloroaniline) has been investigated, offering insights into the mechanisms of action of potential carcinogens and their metabolic pathways (Segerbäck & Kadlubar, 1992).
Fluorescent and Colorimetric Probes
The development of fluorescent and colorimetric probes based on derivatives of benzothiazole and related structures has been explored for pH sensing and intracellular imaging. These studies illustrate the potential of such compounds in bioimaging and sensing applications, where their high solubility in water and sensitive response to pH changes are particularly valuable (Diana et al., 2020).
Safety and Hazards
While specific safety and hazard information for this compound wasn’t available in the sources I found, it’s important to handle all chemical compounds with care. Proper safety equipment such as gloves and eye protection should be used, and SDS (Safety Data Sheets) should be consulted when available .
Propriétés
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)carbamoylamino]phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-20(25)18-4-2-3-5-19(18)28-17-12-10-16(11-13-17)24-21(26)23-15-8-6-14(22)7-9-15/h2-13H,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFGRETSFVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)
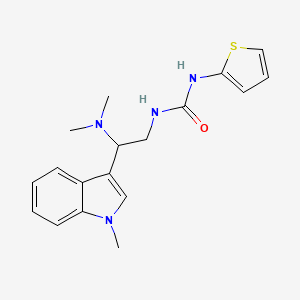
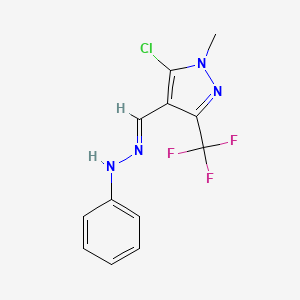
![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
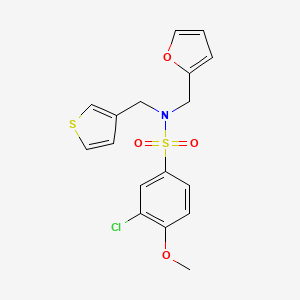
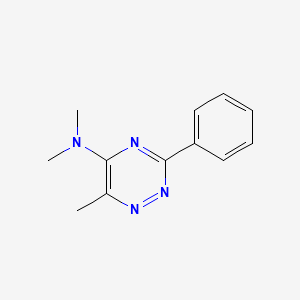
![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)
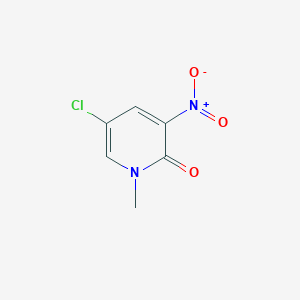
![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)